Bis(1H,1H-perfluorooctyl)fumarate

説明

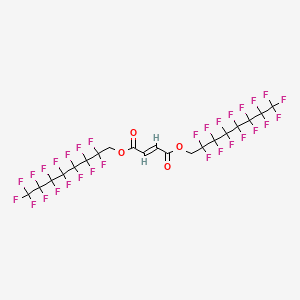

Bis(1H,1H-perfluorooctyl)fumarate (CAS 24120-18-1) is a fluorinated ester with the molecular formula C20H6O4F30 and a molecular weight of 880.21 g/mol . Its structure consists of a fumarate core (trans-butenedioate) esterified with two 1H,1H-perfluorooctyl groups, which are fully fluorinated except for the terminal hydrogen atoms (Fig. 1). This compound is characterized by high hydrophobicity (LogP = 8.78), a boiling point of 351.7°C, and a density of 1.91 g/cm³ . It is primarily utilized in specialized industrial applications, such as fluoropolymer synthesis, hydrophobic coatings, and as a reagent in organic chemistry due to its robust chemical and thermal stability .

特性

IUPAC Name |

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H6F30O4/c21-7(22,9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)47)3-53-5(51)1-2-6(52)54-4-8(23,24)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(48,49)50/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCINQRFLHHIVBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6F30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420770 | |

| Record name | Bis((perfluoroheptyl)methyl) (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24120-18-1 | |

| Record name | Bis((perfluoroheptyl)methyl) (2E)-but-2-enedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1H,1H-perfluorooctyl)fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of Bis(1H,1H-perfluorooctyl)fumarate involves the reaction of fumaric acid with 1H,1H-perfluorooctanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . The industrial production methods are similar but scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

化学反応の分析

Bis(1H,1H-perfluorooctyl)fumarate: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .

科学的研究の応用

Bis(1H,1H-perfluorooctyl)fumarate: has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in the study of biological processes and as a tool in proteomics research.

Medicine: It is used in the development of new drugs and in the study of drug interactions.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of Bis(1H,1H-perfluorooctyl)fumarate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved may include oxidative stress , inflammatory responses , and cell signaling .

類似化合物との比較

Structural and Functional Group Variations

Bis(1H,1H-perfluorooctyl)fumarate belongs to a family of fluorinated fumarate esters. Key structural analogs include:

(a) Bis(1H,1H-perfluorobutyl)fumarate (CAS 24120-17-0)

- Molecular Formula : C12H6F14O4

- Molecular Weight : 480.15 g/mol .

- Key Differences : The shorter perfluorobutyl chain reduces molecular weight and hydrophobicity (estimated LogP ~5–6) compared to the octyl variant. This compound is less thermally stable but may offer better solubility in polar solvents .

(b) Dimethyl Fumarate (DMF)

- Molecular Formula : C6H8O4

- Molecular Weight : 144.13 g/mol .

- Key Differences : The absence of fluorinated groups results in significantly lower hydrophobicity (LogP = 0.34) and lower thermal stability. DMF is a pharmaceutical agent used to treat multiple sclerosis, highlighting how substituent groups dictate application pathways .

(c) Bis(2,2,2-trifluoroethyl)maleate (CAS 116401-64-0)

- Molecular Formula : C8H6F6O4

- Molecular Weight : 280.12 g/mol .

- Key Differences : The maleate core (cis-isomer) and shorter trifluoroethyl groups reduce steric hindrance and alter reactivity. This compound may exhibit different polymerization behaviors compared to fumarate esters .

Physicochemical Properties

Environmental and Regulatory Considerations

Regulatory frameworks, such as EPA guidelines on per- and polyfluoroalkyl substances (PFAS), may restrict the use of long-chain fluorinated compounds like Bis(1H,1H-perfluorooctyl)fumarate . Shorter-chain alternatives (e.g., perfluorobutyl derivatives) are increasingly favored to mitigate regulatory risks .

生物活性

Bis(1H,1H-perfluorooctyl)fumarate is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various biological systems.

Synthesis

The synthesis of Bis(1H,1H-perfluorooctyl)fumarate typically involves the reaction of fumaric acid with 1H,1H-perfluorooctanol under specific conditions that often require a catalyst and an organic solvent. This process yields a compound characterized by its perfluorinated alkyl chains, which contribute to its distinct physical and chemical properties.

The biological activity of Bis(1H,1H-perfluorooctyl)fumarate is attributed to its interaction with various molecular targets. It can function as an inhibitor or activator of enzymes involved in critical pathways such as:

- Oxidative Stress : The compound may influence oxidative stress responses, potentially modulating cellular damage caused by reactive oxygen species.

- Inflammatory Responses : Its role in inflammation suggests potential applications in managing inflammatory diseases.

- Cell Signaling : The compound may interact with signaling pathways that regulate cell growth and apoptosis.

These interactions underline the compound's potential as a therapeutic agent in various medical applications.

Biological Activities

Research indicates several biological activities associated with Bis(1H,1H-perfluorooctyl)fumarate:

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative damage.

- Cytotoxicity : Studies have shown cytotoxic effects against specific cancer cell lines, indicating potential use in cancer therapy.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, although further studies are required to elucidate this aspect.

Case Studies and Research Findings

A number of studies have explored the biological effects of Bis(1H,1H-perfluorooctyl)fumarate:

-

Cytotoxicity Studies : In vitro assays demonstrated that Bis(1H,1H-perfluorooctyl)fumarate had varying degrees of cytotoxicity against different cancer cell lines. For instance, IC50 values were determined for several lines, indicating effective concentrations for inhibiting cell growth (Table 1).

Cell Line IC50 (µM) RKO 60.70 PC-3 49.79 HeLa 78.72 - Antioxidant Activity : In studies assessing oxidative stress modulation, Bis(1H,1H-perfluorooctyl)fumarate showed significant antioxidant activity in cellular models, suggesting its utility in protecting against oxidative damage .

- Inflammation Modulation : Research indicated that the compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Bis(1H,1H-perfluorooctyl)fumarate is often compared to other perfluorinated compounds due to its unique structure and properties. A comparison table is presented below:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Bis(1H,1H-perfluorooctyl)fumarate | Fumarate derivative | Antioxidant, cytotoxic |

| Bis(1H,1H-perfluorooctyl)maleate | Maleate derivative | Antimicrobial |

| Bis(1H,1H-perfluorooctyl)phosphate | Phosphate derivative | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。